Home > Products > Screening Compounds P51388 > Dermorphin acetate
Dermorphin acetate -

Dermorphin acetate

Catalog Number: EVT-8215100
CAS Number:
Molecular Formula: C40H50N8O10
Molecular Weight: 802.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dermorphin acetate is a potent peptide derived from the skin of certain amphibians, particularly the Phyllomedusa genus. This compound is known for its analgesic properties, significantly more powerful than morphine, making it of interest in pain management and therapeutic applications. The chemical structure of dermorphin acetate consists of a sequence of amino acids that contribute to its biological activity.

Source

Dermorphin was first isolated from the skin secretions of the Phyllomedusa sauvagei frog in the early 1980s. The peptide is classified as an endogenous opioid peptide due to its ability to bind to opioid receptors in the body, mimicking the effects of naturally occurring pain-relieving substances.

Classification

Dermorphin acetate falls under the category of peptide hormones and is specifically classified as an opioid peptide. It exhibits high affinity for mu-opioid receptors, which are primarily responsible for mediating pain relief and other opioid effects.

Synthesis Analysis

Methods

The synthesis of dermorphin acetate can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain.

Technical Details

  1. Starting Materials: The synthesis begins with a resin-bound amino acid, typically protected by a suitable protecting group.
  2. Coupling Reactions: Each subsequent amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection: After each coupling step, protecting groups are removed under specific conditions to expose reactive functional groups for further coupling.
  4. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified, often through high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular formula for dermorphin acetate is C₁₈H₂₃N₃O₄S. Its structure features a sequence of amino acids that includes tyrosine, proline, and leucine, contributing to its unique pharmacological properties.

Data

  • Molecular Weight: Approximately 359.45 g/mol
  • IUPAC Name: (2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-L-threonyl-L-leucyl-L-prolyl-L-tyrosyl-L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-threonyl-L-seryl-L-asparaginyl-L-threonyl-L-asparaginyl-L-threonyl-L-asparaginyl-L-threonyl-L-asparaginyl.
Chemical Reactions Analysis

Reactions

Dermorphin acetate undergoes various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.

Technical Details

  1. Hydrolysis: In aqueous environments, dermorphin can be hydrolyzed by peptidases, leading to the breakdown of its structure and loss of function.
  2. Oxidation: The presence of sulfur in its structure makes it susceptible to oxidation reactions, which can alter its pharmacological properties.
Mechanism of Action

Process

Dermorphin acetate primarily exerts its effects through interaction with mu-opioid receptors in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular events that lead to analgesia.

Data

  • Binding Affinity: Dermorphin has a significantly higher binding affinity for mu-opioid receptors compared to morphine, which contributes to its enhanced analgesic effects.
  • Signal Transduction: Activation of mu-opioid receptors leads to inhibition of adenylate cyclase activity, decreased cyclic adenosine monophosphate levels, and enhanced potassium ion conductance, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dermorphin acetate typically appears as a white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Dermorphin acetate is sensitive to heat and light; thus, it should be stored in a cool, dark environment.
  • pH Sensitivity: The stability may vary with changes in pH; optimal conditions are typically around neutral pH.
Applications

Scientific Uses

Dermorphin acetate has potential applications in several scientific fields:

  1. Pain Management: Due to its potent analgesic properties, dermorphin acetate is being explored as a candidate for developing new pain relief medications.
  2. Research on Opioid Receptors: It serves as a valuable tool for studying mu-opioid receptor mechanisms and developing new therapeutic approaches for pain relief.
  3. Veterinary Medicine: Its use in veterinary settings has been investigated for managing pain in animals.
Biosynthesis and Structural Uniqueness of Dermorphin Acetate

Evolutionary Origins in Amphibian Secretions: Phyllomedusa Genus as a Bioactive Peptide Source

Dermorphin acetate originates from naturally occurring dermorphin, a heptapeptide first isolated from the skin secretions of South American hylid frogs in the subfamily Phyllomedusinae, particularly species within the Phyllomedusa genus (Phyllomedusa sauvagii, Phyllomedusa bicolor, and Phyllomedusa distincta) [2] [4] [7]. These arboreal frogs synthesize dermorphin as part of a broader arsenal of bioactive peptides (e.g., dermaseptins, deltorphins, phylloseptins) in their granular glands. These peptides serve as defense mechanisms against predators, microbes, and parasites [7]. The ecological niche of Phyllomedusa species—tropical rainforests with high pathogen pressure—likely drove the evolution of such potent neuroactive peptides. Dermorphin’s primary sequence (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is conserved across multiple Phyllomedusa species, though variants like [Lys⁷]dermorphin-OH and [Trp⁴,Asn⁷]dermorphin-OH have been identified in Phyllomedusa bicolor [2].

Table 1: Bioactive Peptides in Phyllomedusa Skin Secretions

Peptide ClassExample SequencesBiological Function
DermorphinsH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂μ-opioid receptor agonism
DeltorphinsH-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂δ-opioid receptor agonism
DermaseptinsH-Ala-Trp-Asp-Thr-Ile-Lys-Xaa-Leu...Antimicrobial activity
PhylloseptinsH-Phe-Leu-Ser-Leu-Pro-Xaa-Lys-Ile...Antiprotozoal/antibacterial

Post-Translational D-Amino Acid Incorporation: Isomerase-Mediated Epimerization Mechanisms

The defining structural feature of dermorphin is the D-alanine residue at position 2, which is critical for its μ-opioid receptor affinity and analgesic potency [4] [9]. This D-amino acid is introduced post-translationally via a unique enzymatic epimerization mechanism. Precursor polypeptides encoded by genomic DNA specify L-alanine at position 2, but a dedicated peptidyl-aminoacyl-L/D-isomerase catalyzes stereo-inversion. This 52 kDa glycoprotein enzyme, isolated from Bombina and Phyllomedusa species, operates through a two-base deprotonation/protonation mechanism at the α-carbon of residue 2 [9]. Key evidence includes:

  • Deuterium Exchange: Incubation of substrates in tritiated water (³H₂O) incorporates radioactivity at the α-carbon of residue 2, confirming proton abstraction/re-addition [9].
  • Kinetic Isotope Effect: Reactions in deuterium oxide (²H₂O) are slowed 3-fold, indicating proton transfer limits the reaction rate [9].
  • Inhibitor Studies: Planar transition-state analogs (e.g., Ile-Δ²,³-Ala-Gly-Pro-Val-Leu-amide) irreversibly inhibit isomerase by mimicking the enolate intermediate (KD ≈ 0.94 μM) [9].

This epimerization occurs within the Golgi apparatus of dermal granular glands before secretory vesicles release mature peptides [4].

Comparative Analysis of Eukaryotic vs. Prokaryotic D-Amino Acid Peptide Biosynthesis

D-amino acids in peptides are rare in eukaryotes but common in prokaryotes. A comparative analysis reveals fundamental mechanistic differences:

FeatureEukaryotic (e.g., Dermorphin)Prokaryotic (e.g., Peptidoglycan)
Site of SynthesisSecretory granules (post-translational)Ribosomal (co-translational)
Epimerization MechanismIsomerase-mediated (two-base mechanism)Racemases (pyridoxal phosphate-dependent)
Folding KineticsSlow (t₁/₂ ~ hours); chaperone-dependentFast (t₁/₂ ~ minutes); autonomous
Biological RoleDefense peptidesCell wall structural integrity

Eukaryotic peptide biosynthesis (e.g., dermorphin) is slower due to compartmentalization and post-translational modifications. Refolding studies show prokaryotic orthologs (e.g., E. coli aspartate aminotransferase) renature 6× faster than eukaryotic counterparts due to evolutionary adaptation to rapid ribosomal elongation rates [8]. The isomerase-mediated epimerization in dermorphin represents a specialized eukaryotic adaptation absent in prokaryotes, which utilize freestanding racemases for D-amino acid generation [9].

Synthetic Strategies for Dermorphin Analogues: Solid-Phase vs. Solution-Phase Methodologies

Synthesis of dermorphin and its analogs faces challenges in incorporating D-alanine and ensuring correct C-terminal amidation. Two primary strategies are employed:

Solid-Phase Peptide Synthesis (SPPS):

  • Method: Using Fmoc- or Boc-protected amino acids on resins (e.g., Rink Amide NovaGel™). Orthogonal protection (e.g., Boc for Tyr¹, Fmoc for D-Ala²) enables stepwise elongation [1] [6] [10].
  • Advantages: High yields (>90% per step), scalability, and automation compatibility. Dermorphin tetrapeptide (H-Tyr-D-Arg-Phe-Gly-NH₂) is synthesized via SPPS with double coupling for sterically hindered residues [10].
  • Quality Control: RP-HPLC purification, ESI-MS validation (e.g., m/z 541.5 for H-Tyr-D-Ala-Phe-Gly-NH₂), and amino acid analysis ensure >98% purity [6].

Solution-Phase Synthesis:

  • Method: Fragment condensation (e.g., coupling H-Tyr-D-Ala-OH with H-Phe-Gly-Tyr-Pro-Ser-NH₂) in organic solvents [3].
  • Challenges: Low yields due to racemization at C-terminal residues during activation and difficult purification of hydrophobic intermediates [3].
  • Use Cases: Reserved for non-natural analogs (e.g., ¹¹¹In-DOTA-conjugated dermorphin) where SPPS is incompatible with metal chelators [10].

Table 2: Analytical Parameters for Synthetic Dermorphin Tetrapeptide

ParameterMethodValue
Retention TimeRP-HPLC (C18 column)31.5 min
Mass (MH⁺)ESI-MS541.5 Da (calc. 541.3 Da)
Specific RotationPolarimetryαD²⁰ = +36.18 ± 2.04 [°·mL·g⁻¹·dm⁻¹]
FT-IR BandsATR-FTIR3300–2700 cm⁻¹ (N-H); 1670 cm⁻¹ (C=O)

Recent innovations include hybrid approaches where SPPS generates fragments subsequently conjugated in solution (e.g., DOTA-chelator linked to Orn⁴ side chain) [10]. This preserves chirality while enabling radiolabeling for diagnostic applications.

Properties

Product Name

Dermorphin acetate

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H50N8O10

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)

InChI Key

FHZPGIUBXYVUOY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.